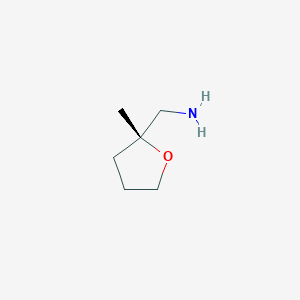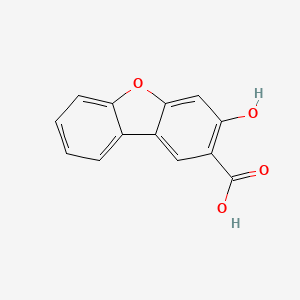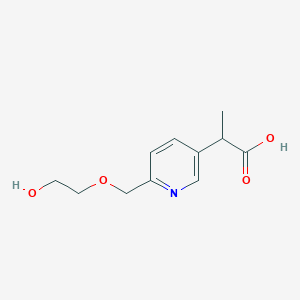
5-Bromo-6-tert-butyl-2-hydroxypyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic organic compound It features a pyridine ring substituted with a bromine atom, a tert-butyl group, a carbonitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile. The reaction is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amines derived from the reduction of the carbonitrile group.
Oxidation: Carboxylic acids derived from the oxidation of the ketone group.
Scientific Research Applications
5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonitrile group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-chloro-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior.
5-bromo-2-oxo-1H-pyridine-3-carbonitrile: Lacks the tert-butyl group, which can affect its steric properties and reactivity.
Uniqueness
5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, tert-butyl group, carbonitrile group, and ketone group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2,3)8-7(11)4-6(5-12)9(14)13-8/h4H,1-3H3,(H,13,14) |
InChI Key |
INZDAEPFQGMZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=O)N1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
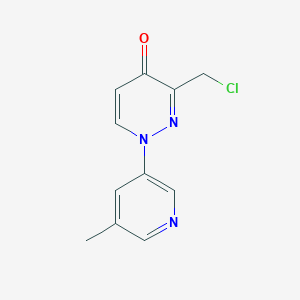
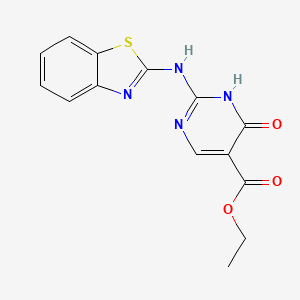
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
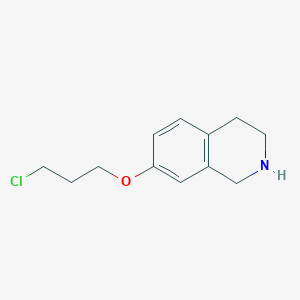
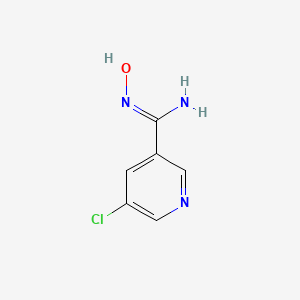
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
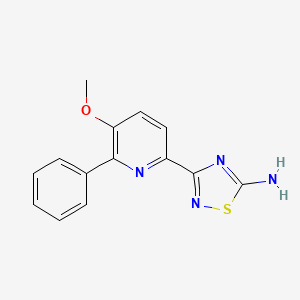
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)

